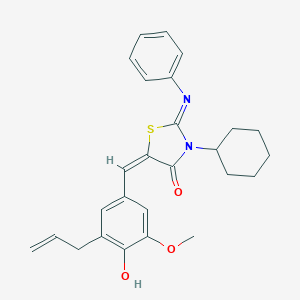![molecular formula C21H17Cl2FN4O2S B301349 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B301349.png)
7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the family of purine derivatives. It is a potent inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to an increase in cGMP levels, resulting in relaxation of smooth muscle cells and vasodilation, which is the basis for its use in the treatment of erectile dysfunction (ED).
Mechanism of Action
The mechanism of action of 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of this compound. This compound is responsible for the degradation of cGMP, which is an important signaling molecule in the body. By inhibiting this compound, the levels of cGMP increase, leading to relaxation of smooth muscle cells and vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit this compound. The increase in cGMP levels leads to relaxation of smooth muscle cells and vasodilation, which is the basis for its use in the treatment of ED. It has also been shown to have anti-inflammatory and anti-fibrotic effects in animal models of lung disease.
Advantages and Limitations for Lab Experiments
The advantages of using 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments include its potency and specificity as a this compound inhibitor. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
There are several potential future directions for research on 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. These include:
1. Further studies on its potential therapeutic applications in other areas, such as pulmonary hypertension and heart failure.
2. Investigation of its anti-inflammatory and anti-fibrotic effects in other disease models.
3. Development of new synthetic methods that are more efficient and cost-effective.
4. Studies on its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and optimize its use in clinical settings.
5. Exploration of its potential use in combination with other drugs for synergistic effects.
Synthesis Methods
The synthesis of 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves a series of chemical reactions. The starting material is 2,6-diaminopurine, which is reacted with 3-chlorobenzyl chloride to form 7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This intermediate is then reacted with 2-chloro-4-fluorobenzyl mercaptan in the presence of a base to form the final product.
Scientific Research Applications
Apart from its use in the treatment of ED, 7-(3-chlorobenzyl)-8-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential therapeutic applications in other areas. For example, it has been shown to have anti-inflammatory and anti-fibrotic effects in animal models of lung disease. It has also been studied for its potential use in the treatment of pulmonary hypertension and heart failure.
properties
Molecular Formula |
C21H17Cl2FN4O2S |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
8-[(2-chloro-4-fluorophenyl)methylsulfanyl]-7-[(3-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H17Cl2FN4O2S/c1-26-18-17(19(29)27(2)21(26)30)28(10-12-4-3-5-14(22)8-12)20(25-18)31-11-13-6-7-15(24)9-16(13)23/h3-9H,10-11H2,1-2H3 |
InChI Key |
LVKNPZZGFKKQEB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CC4=CC(=CC=C4)Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-3-(4-chlorophenyl)-5-[(2,7-diethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301268.png)
![Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301270.png)
![1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301271.png)
![17-(4-Fluorophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301275.png)
![2-{3,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301277.png)

![methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301279.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B301281.png)
![isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301283.png)
![Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B301284.png)
![3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B301285.png)
![propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301286.png)
![isopropyl 4-{5-[(1,3-diethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B301287.png)
![5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole](/img/structure/B301289.png)